molecular formula C4H8Se B14170298 Selenophene, tetrahydro- CAS No. 3465-98-3

Selenophene, tetrahydro-

Cat. No.: B14170298
CAS No.: 3465-98-3
M. Wt: 135.08 g/mol
InChI Key: PWBKFOFSZZSKAI-UHFFFAOYSA-N
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Description

Selenophene, tetrahydro- is an organic compound with the chemical formula C₄H₈Se. It is a saturated derivative of selenophene, containing a five-membered ring with four carbon atoms and one selenium atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Selenophene, tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide (SeO₂) for oxidation, hydrogen gas (H₂) for reduction, and various electrophiles for substitution reactions. The conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include selenophene 1,1-dioxide, selenides, and various substituted selenophenes .

Scientific Research Applications

Selenophene, tetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of selenophene, tetrahydro- involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reactive oxygen species (ROS). The compound’s structure allows it to participate in redox reactions, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Selenophene, tetrahydro- is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur, oxygen, and tellurium analogs. These properties make it particularly useful in applications such as organic solar cells, where it can improve the efficiency of the active layer materials .

Properties

CAS No.

3465-98-3

Molecular Formula

C4H8Se

Molecular Weight

135.08 g/mol

IUPAC Name

selenolane

InChI

InChI=1S/C4H8Se/c1-2-4-5-3-1/h1-4H2

InChI Key

PWBKFOFSZZSKAI-UHFFFAOYSA-N

Canonical SMILES

C1CC[Se]C1

Origin of Product

United States

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